Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 6-bicyclo[221]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- is a complex organic compound that features a pyrazine ring fused with a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- typically involves a series of organic reactions. One common method is the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol. This reaction uses dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize the diol to the corresponding diketone . Another method involves the Diels-Alder reaction of cyclopentadiene with dichlorovinylene carbonate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available starting materials and optimization of reaction conditions are crucial for efficient production. The Swern oxidation method, for instance, can be scaled up by using trifluoroacetic anhydride instead of oxalyl chloride to increase yield .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Swern oxidation using DMSO and oxalyl chloride or trifluoroacetic anhydride.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include diketones, reduced bicyclic compounds, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dione: A related compound with a similar bicyclic structure.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides: Another compound with a bicyclic structure and additional functional groups.
Uniqueness
Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- is unique due to its fused pyrazine and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
587855-07-0 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-2,5-dimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C13H18N2/c1-8-7-14-9(2)13(15-8)12-6-10-3-4-11(12)5-10/h3-4,8,10-12H,5-7H2,1-2H3 |
InChI Key |
ATDQVXNARHNMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C2CC3CC2C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.